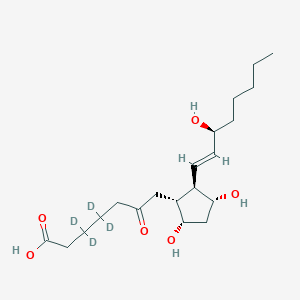

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

説明

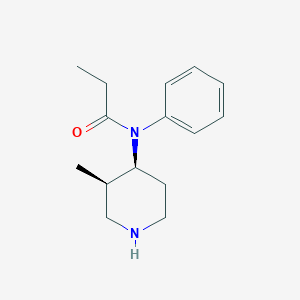

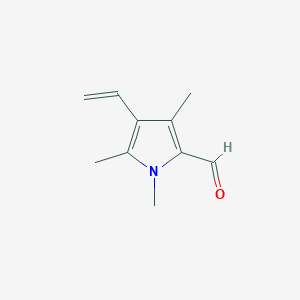

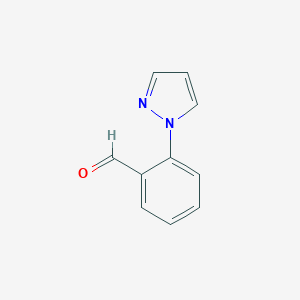

(-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15-HEPE) is a polyunsaturated fatty acid (PUFA) that is a metabolic product of the omega-3 fatty acid eicosapentaenoic acid (EPA). 15-HEPE is a biologically active lipid with a wide range of potential therapeutic applications. It is a potent agonist of the peroxisome proliferator-activated receptor (PPAR) and is involved in cell proliferation, inflammation, and metabolism. 15-HEPE has been studied for its potential to treat a variety of conditions, including obesity, diabetes, cardiovascular disease, and cancer.

科学的研究の応用

Cardiovascular Applications

The ratio of eicosapentaenoic acid (EPA) to arachidonic acid (AA) is significant in cardiovascular health. EPA, a crucial anti-inflammatory omega-3 fatty acid, competes with AA, an omega-6 fatty acid, to form less inflammatory products. A lower EPA:AA ratio correlates with higher inflammation levels, crucial in cardiovascular disease. Epidemiological studies show a lower ratio increases the risk of various cardiovascular issues, while increasing the EPA:AA ratio through purified EPA intake can reduce cardiovascular event risk after procedures like percutaneous coronary intervention (Nelson & Raskin, 2019). Icosapent ethyl, a purified EPA form, is recognized for atherosclerotic cardiovascular disease risk reduction (Jia et al., 2020).

Anti-inflammatory and Protective Properties

EPA, along with docosahexaenoic acid (DHA), is involved in producing potent bioactive mediators like resolvins, docosatrienes, and protectins. These mediators exhibit anti-inflammatory and protective properties, which are particularly significant in conditions such as acute inflammation and neuroprotection. The formation of these mediators through novel biosynthesis pathways suggests significant implications for omega-3 dietary supplementation benefits (Serhan, 2005).

Cancer Cachexia and Muscle Catabolism

EPA can inhibit the formation of 15-hydroxyeicosatetraenoic acid, a molecule involved in protein catabolism in muscle wasting conditions like cancer cachexia. Treatment with EPA combined with an energy-dense nutritional supplement has shown beneficial effects in increasing body weight and lean body mass in cachectic cancer patients. Moreover, EPA helps prevent protein catabolism and activate the ubiquitin-proteasome proteolytic pathway during acute starvation, suggesting potential efficacy in treating conditions involving protein catabolism beyond cancer (Tisdale, 2002).

Depression and Mental Health

Several studies and meta-analyses suggest EPA supplementation may be therapeutic in managing major depression symptoms. While EPA is rapidly metabolized after entering the brain, it's present in microglia, and homeostatic mechanisms may regulate its esterification to phospholipids, crucial for cell signaling. Identifying signaling molecules from EPA in the periphery might lead to discovering novel targets for treating or preventing major depression (Bazinet et al., 2020).

特性

IUPAC Name |

(5Z,8Z,11Z,13E,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKCSMCLEKGITB-XWJJKCKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

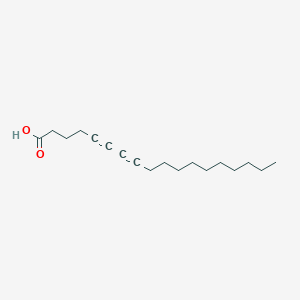

CC/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

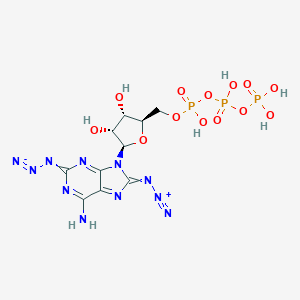

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)

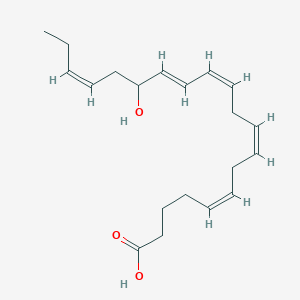

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)